molecular formula C8H15NO3 B1629700 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one CAS No. 915922-31-5

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No.: B1629700
CAS No.: 915922-31-5
M. Wt: 173.21 g/mol
InChI Key: KYIDEFFZCCGIET-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position and a 2-methoxyethyl substituent at the 1-position.

Properties

IUPAC Name

4-(hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-3-2-9-5-7(6-10)4-8(9)11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDEFFZCCGIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640642
Record name 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-31-5
Record name 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915922-31-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidone with formaldehyde and methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one.

    Reduction: Formation of 4-(Hydroxymethyl)-1-(2-hydroxyethyl)pyrrolidin-2-one.

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized as a solvent and stabilizer in various industrial processes, including coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives
Compound Name / ID Substituents (Position) Key Biological Activity Reference Evidence
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one 4-(hydroxymethyl), 1-(2-methoxyethyl) Not explicitly reported (inferred: CNS/ metabolic applications)
Compound 10b () 3-(4-fluorobenzoyl-piperidin-1-yl), 1-(4-methoxybenzyl) Anti-Alzheimer's (AChE inhibition)
Compound 4a () 4-(4-amino-4,5-dihydro-5-thioxo-triazol-3-yl), 1-(4-fluorophenyl) Antioxidant (1.5× ascorbic acid activity)
1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c, ) 1-(3,4-dimethoxybenzyl), 3-(trifluoromethyl-piperidinyl) Anti-Alzheimer's (dual AChE/BuChE inhibition)
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one () 4-(hydroxymethyl), 1-(3-trifluoromethylphenyl) Not explicitly reported (inferred: enhanced lipophilicity)
Compound 8 () 1-(2-hydroxy-3-[4-(2-hydroxyphenyl)piperazinyl]propyl) Antiarrhythmic (ED50 = 1.9 mg/kg), α1-adrenoceptor binding (pKi = 6.71)

Key Findings from Comparative Analysis

Anti-Alzheimer's Activity :

  • Compounds 10b and 18c () demonstrate potent acetylcholinesterase (AChE) inhibition, surpassing donepezil in efficacy. Their bulky aromatic substituents (e.g., 4-fluorobenzoyl, trifluoromethylbenzyl) enhance interaction with AChE’s peripheral anionic site .
  • In contrast, the target compound lacks aromatic bulk but features a polar 2-methoxyethyl group, which may improve blood-brain barrier permeability while reducing AChE affinity.

Antioxidant Activity: Compound 4a () exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid. The 5-thioxo-1,3,4-oxadiazolyl and chloro-hydroxyphenyl groups likely contribute to redox activity .

Antiarrhythmic and α-Adrenolytic Activity: Compound 8 () shows strong α1-adrenoceptor binding (pKi = 6.71) and antiarrhythmic effects (ED50 = 1.9 mg/kg). The hydroxypropyl-piperazinyl moiety is critical for receptor interaction . The target compound’s 2-methoxyethyl group may reduce α-adrenergic affinity but enhance solubility for intravenous administration.

Structural Analogues and Physicochemical Properties :

  • The trifluoromethylphenyl analog () increases lipophilicity (logP ~2.5–3.0), favoring membrane penetration, whereas the target compound’s methoxyethyl group (logP ~0.5–1.0) may improve aqueous solubility .
  • Simpler analogs like 4-hydroxypyrrolidin-2-one () lack complex substituents, resulting in lower bioactivity but higher metabolic stability .

Biological Activity

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a pyrrolidine derivative characterized by its unique structural features, including a hydroxymethyl group at the fourth position and a methoxyethyl group at the first position of the pyrrolidine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Research indicates that this compound interacts with various biological receptors and enzymes, influencing several biochemical pathways. Its mechanism of action is believed to involve:

  • Enzyme Interaction : The compound may modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
  • Cell Signaling Pathways : It has been shown to affect cell signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5–1 μg/mL
Acinetobacter baumannii8–16 μg/mL

These findings suggest its potential application in treating multidrug-resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (MIAPaCa-2). The observed mechanisms include:

  • Induction of apoptosis through caspase-independent pathways.
  • Suppression of key signaling molecules such as Akt and STAT3, which are involved in cell survival and proliferation .

Case Studies

Case Study 1 : A study investigating the effects of this compound on MDA-MB-231 cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression.

Case Study 2 : Another study assessed its antibacterial efficacy against Acinetobacter baumannii, revealing that the compound effectively reduced colony-forming units (CFUs) in treated samples compared to controls. The MIC values obtained were consistent with those reported for other known antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest that modifications in its structure can enhance solubility and bioavailability, critical factors for its therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Reactant of Route 2
4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.